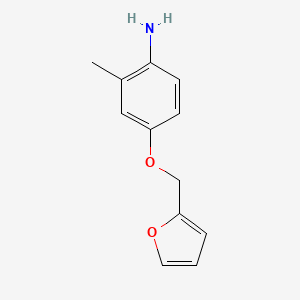

4-(2-Furylmethoxy)-2-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Furylmethoxy)-2-methylaniline, also known as 4-FMA, is a synthetic compound that has been studied for its potential applications in scientific research. It is a structural analog of amphetamine and has been found to possess psychostimulant properties. 4-FMA has been studied for its ability to act as a monoamine reuptake inhibitor, which can be used to study the effects of psychostimulants on the central nervous system.

Scientific Research Applications

1. Macromolecular Binding and Metabolism

Research on similar compounds like 4-chloro-2-methylaniline has shown extensive binding to protein, DNA, and RNA in rat liver. This demonstrates the potential of 4-(2-Furylmethoxy)-2-methylaniline in biochemical investigations related to carcinogenic mechanisms and enzyme activities (Hill, Shih, & Struck, 1979).

2. Hydrodeoxygenation in Bio-Based Chemical Production

Studies on hydrodeoxygenation of similar compounds reveal the potential of this compound in the production of bio-based chemicals and fuels, especially considering solvent effects on catalytic processes (Ramos et al., 2017).

3. Microsomal Metabolism and Potential for Drug Development

Research on similar halogenated anilines like 2-halogenated 4-methylanilines in rat liver metabolism highlights the potential use of this compound in pharmacology and toxicology, particularly in understanding the impact of structural variations on drug metabolism and mutagenicity (Boeren et al., 1992).

4. Formation of Arylacetic Acids and Arylacetamides

Research on the conversion of furfuraldehyde to arylacetic acids and arylacetamides suggests that compounds like this compound could potentially be involved in similar transformation processes, contributing to the understanding of organic synthesis and chemical reactions (Breen et al., 1973).

5. Spectroelectrochemical Studies and Material Sciences

Investigations into the formation, redox behavior, and degradation of poly(N-methylaniline) hint at the potential applications of this compound in material sciences, particularly in understanding the electrochemical properties of polymers (Planes et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it might be involved in the synthesis of complex organic compounds

Result of Action

properties

IUPAC Name |

4-(furan-2-ylmethoxy)-2-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-7-10(4-5-12(9)13)15-8-11-3-2-6-14-11/h2-7H,8,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIKOLZXUHOYQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CO2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301275063 |

Source

|

| Record name | 4-(2-Furanylmethoxy)-2-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

946699-39-4 |

Source

|

| Record name | 4-(2-Furanylmethoxy)-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946699-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Furanylmethoxy)-2-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine](/img/structure/B1328304.png)

![Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate](/img/structure/B1328373.png)